molecular formula C13H19N3O2 B2539328 1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2361642-52-4

1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2539328
CAS No.: 2361642-52-4
M. Wt: 249.314
InChI Key: KIHBCFGAFBQYIC-UHFFFAOYSA-N
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Description

1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the propenone group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The propenone group can be reduced to form a saturated ketone.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the propenone group would yield a saturated ketone.

Scientific Research Applications

1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and propenone groups can form hydrogen bonds and covalent interactions with enzymes or receptors, modulating their activity. The piperidine and pyrazole rings provide structural stability and facilitate binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}butan-2-one: Similar structure but with a butanone group instead of a propenone group.

    1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}acetone: Contains an acetone group instead of a propenone group.

Uniqueness

1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-12(17)16-8-5-10(6-9-16)13(18)11-4-7-14-15(11)2/h3-4,7,10,13,18H,1,5-6,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBCFGAFBQYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2CCN(CC2)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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